molecular formula C15H9F3N2OS B2611940 (E)-2-cyano-3-(thiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide CAS No. 301338-66-9

(E)-2-cyano-3-(thiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Cat. No.: B2611940
CAS No.: 301338-66-9
M. Wt: 322.31
InChI Key: UMAFMOSWSFWVOO-JXMROGBWSA-N
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Description

(E)-2-cyano-3-(thiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a chemical compound featuring a linear β-heteroaryl-α,β-unsaturated carbonyl scaffold, a structure recognized in medicinal chemistry for its potent biological activity . This compound integrates a thiophene heterocycle, a privileged structure in drug discovery known to contribute to various latent applications , with a 2-cyanoacrylamide moiety that is frequently investigated for its anti-proliferative and anti-infective properties . The core 2-cyanoacryloyl pharmacophore is a key feature in several classes of bioactive molecules. Research on analogous structures has demonstrated significant potential as inhibitors of protein kinases and deubiquitinases (DUBs) . DUB inhibitors, in particular, represent a promising host-directed strategy for anti-infective therapy, with some analogs showing efficacy against intracellular pathogens like murine norovirus and Listeria monocytogenes in macrophage models . Furthermore, the β-aryl-α,β-unsaturated carbonyl scaffold is a known potent inhibitor of tyrosinase, suggesting potential applications in pigmentation research . The presence of the trifluoromethyl group on the anilide ring is a common strategy in drug design to enhance metabolic stability and modulate binding affinity. This product is provided for research purposes to investigate these and other potential mechanisms in biological systems. It is intended for use by qualified researchers in laboratory settings only. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-2-cyano-3-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)11-3-1-4-12(8-11)20-14(21)10(9-19)7-13-5-2-6-22-13/h1-8H,(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAFMOSWSFWVOO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CS2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(thiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide, a compound belonging to the class of cyanoacrylamides, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between thiophene derivatives and cyanoacrylamides. The general synthetic route includes:

  • Reagents : Thiophene-2-carbaldehyde and malononitrile.
  • Conditions : Conducted under basic conditions using potassium carbonate in solvents like ethanol or methanol.
  • Yield : The reaction often yields a high percentage of the desired product after purification via column chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.

Inhibition of Tyrosinase

One significant area of study is the compound's inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide exhibit potent inhibitory activity against mushroom tyrosinase:

  • Mechanism : Docking simulations suggest that the compound binds directly to the active site of tyrosinase with a binding affinity potentially higher than that of kojic acid, a well-known inhibitor.
  • Results : At a concentration of 25 μM, the compound demonstrated comparable inhibitory effects to kojic acid without cytotoxicity in B16F10 cells, indicating its potential for treating hyperpigmentation disorders .

Antinociceptive Activity

Another study explored the antinociceptive properties of related compounds featuring thiophene rings:

  • Model : Utilized a mouse model for oxaliplatin-induced neuropathic pain.
  • Findings : Compounds similar to this compound showed significant pain-relieving effects via modulation of α7 nicotinic acetylcholine receptors (nAChRs). This suggests potential applications in pain management .

Case Study 1: Tyrosinase Inhibition

A study synthesized several analogs of (E)-2-cyano-3-(substituted phenyl)acrylamide and tested their effects on tyrosinase activity. The results indicated that certain analogs significantly reduced melanin production in vitro, supporting their use as skin-lightening agents.

Case Study 2: Analgesic Properties

In another investigation involving DM497, a structural derivative, researchers assessed its effects on pain modulation. The compound exhibited notable antinociceptive activity through specific receptor interactions, highlighting its therapeutic potential in treating chronic pain conditions.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Direct binding to the active site of tyrosinase prevents substrate access, thereby inhibiting melanin synthesis.
  • Receptor Modulation : Interaction with nAChRs alters calcium channel activity, contributing to its analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to derivatives with modifications in the acrylamide backbone, aryl substituents, or nitrogen-linked groups. Key analogs and their properties are summarized below:

Compound Structural Features Biological Activity Key Data Reference
(E)-2-Cyano-3-(thiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide Thiophen-2-yl, CF₃-phenyl, cyano Potential lipoxygenase inhibition (inferred from analogs) High lipophilicity (CF₃ group); π-conjugation (thiophene)
(E)-2-Cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide 4-Methoxyphenyl instead of thiophen-2-yl Not explicitly stated; methoxy group may enhance solubility Melting point: ~245–246°C (analog data); IR: 1661 cm⁻¹ (ester C=O)
(E)-3-(Furan-2-yl)-N-(p-tolyl)acrylamide (PAM-2) Furan-2-yl, p-tolyl Positive allosteric modulator of GABA₃ receptors KR (equilibrium dissociation constant): ~10 μM
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyano, hydroxy-dimethoxyphenyl, thiophene carboxylate Antioxidant (IC₅₀: 12.4 μM in DPPH assay); anti-inflammatory ¹H NMR: δ 6.10 (OH), 7.26–7.34 (Ar-H); HRMS: m/z 453 (M + Na)⁺
(E)-N-(5-Nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide Thiophen-2-yl, nitroso-pyrimidinone Lipoxygenase inhibition (IC₅₀: 8.3 μM); antioxidant Molecular modeling: Strong binding to lipoxygenase active site (ΔG: −9.2 kcal/mol)
(Z)-2-[(E)-Cinnamamido]-N-(2-morpholinoethyl)-3-phenyl-acrylamide (1531) Morpholinoethyl group, cinnamamide Cytotoxicity against cancer cells (SRB assay: GI₅₀ ~5 μM) Elemental analysis: C, 73.79%; H, 5.08%; N, 7.65%

Key Observations:

Impact of Aryl Substituents :

  • Thiophen-2-yl and furan-2-yl groups enhance π-stacking interactions, critical for enzyme inhibition (e.g., lipoxygenase) .
  • Electron-withdrawing groups (e.g., CF₃) increase metabolic stability but reduce solubility compared to electron-donating groups (e.g., methoxy) .

Biological Activity Trends: Compounds with phenolic or nitroso groups (e.g., ) exhibit strong antioxidant and anti-inflammatory activities due to radical scavenging . Nitrogen-linked morpholinoethyl groups () improve cellular permeability, enhancing cytotoxicity in cancer models .

Spectroscopic and Physicochemical Properties: The cyano group (C≡N) shows a characteristic IR peak at ~2200 cm⁻¹, consistent across analogs . Trifluoromethyl groups contribute to distinct ¹⁹F NMR signals (e.g., δ −60 to −70 ppm) .

Q & A

Q. What are the standard synthetic routes for (E)-2-cyano-3-(thiophen-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide?

The synthesis typically involves a two-step process:

  • Step 1: Knoevenagel condensation between a substituted benzaldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) and a cyanoacetate derivative to form the α,β-unsaturated nitrile intermediate.
  • Step 2: Amide coupling using acryloyl chloride or a carbodiimide-mediated reaction with 2-aminothiophene derivatives. Key conditions include controlled pH (often acidic for condensation), solvent selection (e.g., DMF or THF for amidation), and catalysts like triethylamine .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the (E)-stereochemistry of the acrylamide backbone and substituent positions (e.g., thiophene and trifluoromethylphenyl groups).
  • IR Spectroscopy: Identifies functional groups such as the cyano (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the common reactivity patterns of this acrylamide derivative?

  • Michael Addition: The α,β-unsaturated acrylamide can react with nucleophiles (e.g., thiols or amines) at the β-position.
  • Electrophilic Substitution: The thiophene ring undergoes halogenation or sulfonation under specific conditions.
  • Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the amide coupling step?

Methodological approaches include:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require purification to remove residuals.
  • Catalyst Selection: Use of HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to suppress racemization and improve coupling efficiency.
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions like oligomerization .

Q. How should researchers resolve discrepancies in NMR data during structural confirmation?

  • Dynamic Effects: Rotameric splitting in the amide bond can complicate ¹H NMR. Variable-temperature NMR (e.g., 25–60°C) reduces conformational exchange broadening.
  • X-ray Crystallography: Definitive structural assignment via single-crystal analysis, refined using programs like SHELXL to resolve ambiguous NOEs or coupling constants .

Q. What strategies mitigate byproduct formation during the Knoevenagel condensation step?

  • Stoichiometric Control: Excess aldehyde drives the reaction to completion, reducing unreacted cyanoacetate.
  • Additives: Molecular sieves absorb water to shift equilibrium toward product formation.
  • Chromatographic Monitoring: TLC or HPLC tracks reaction progress and identifies byproducts (e.g., dimerized intermediates) for targeted purification .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

  • Electron-Withdrawing Effects: The -CF₃ group increases electrophilicity of the acrylamide backbone, enhancing reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes).
  • Lipophilicity: The group improves membrane permeability, as shown in analogues with logP values ~3.5–4.0, critical for cellular uptake studies .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Simulations: Tools like AutoDock Vina model binding poses with proteins (e.g., kinases or GPCRs), leveraging the thiophene and acrylamide motifs as pharmacophores.
  • MD Simulations: Assess stability of ligand-protein complexes over time, highlighting key hydrogen bonds (e.g., amide C=O with backbone NH) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across different assay systems?

  • Assay Variability: Normalize results using positive controls (e.g., staurosporine for kinase inhibition) and account for differences in cell permeability (e.g., PAMPA assay data).
  • Metabolic Stability: Test compound stability in liver microsomes to identify rapid degradation pathways that may skew IC₅₀ values .

Q. Why do crystallographic data sometimes conflict with solution-phase spectroscopic results?

  • Conformational Flexibility: Solid-state structures (via X-ray) may stabilize a single rotamer, while solution NMR captures dynamic equilibria.
  • Solvent Effects: Polar solvents (e.g., DMSO) can induce planarization of the acrylamide group, altering observed coupling constants .

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